Coelenteramine

Overview

Description

Coelenteramine is a biologically significant compound, primarily known as the oxidation product of coelenterazine, a luciferin found in many marine bioluminescent organisms . It is involved in the luminescent systems of creatures like the jellyfish Aequorea victoria, where it acts as a prosthetic group in the photoprotein aequorin . This compound has also been identified for its potent antioxidant properties, capable of protecting cells from oxidative stress .

Synthesis Analysis

The synthesis of coelenterazine, and by extension this compound, has been a subject of interest due to its applications in bioluminescence imaging and potential in photodynamic therapy . Strategies for large-scale synthesis of coelenterazine involve Negishi-type coupling reactions, starting with pyrazin-2-amine and utilizing inexpensive materials and catalysts . Novel synthetic methods have also been developed for derivatives of coelenterazine, such as v-coelenterazine, which exhibit red-shifted luminescence properties .

Molecular Structure Analysis

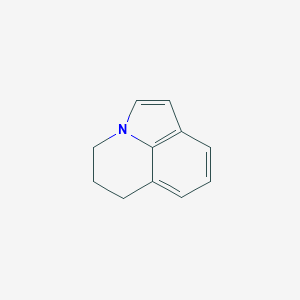

Coelenterazine is an imidazopyrazinone compound, and its structure has been elucidated through studies involving marine organisms like the deep-sea copepod Metridia pacifica. It has been demonstrated that coelenterazine can be biosynthesized from amino acids such as l-tyrosine and l-phenylalanine . The molecular structure of this compound, as the oxidation product, retains the core features of the imidazopyrazinone scaffold .

Chemical Reactions Analysis

The chemiluminescence of coelenterazine involves its decomposition into coelenteramide and CO2, with this compound being a key intermediate . The fluorescence and chemiluminescence states of coelenteramide, a closely related compound, have been systematically studied, revealing significant differences in geometries and electronic structures among the states responsible for light emission . The chemiluminescence state is characterized by a larger charge transfer over a longer distance compared to the fluorescence states .

Physical and Chemical Properties Analysis

Coelenterazine and its derivatives exhibit remarkable antioxidative properties, with a unique mode of action described as a "cascade," where the mother-compound is transformed by reactive oxygen species (ROS) into a daughter-compound, this compound, which also possesses antioxidative properties . The study of structure-activity relationships has provided insights into the structural basis of the antioxidative properties of this compound and related compounds10. The presence of specific functional groups and the lipophilic character of substituents significantly influence their capacity to inhibit lipid peroxidation10.

Scientific Research Applications

Antioxidant Properties

Coelenteramine has been recognized for its remarkable antioxidative properties towards reactive oxygen and nitrogen species (ROS/RNS). This discovery, rooted in the study of natural bioluminescent compounds, has led to the development of aminopyrazine derivatives as potential leads in antioxidant-based therapies. These compounds have shown effectiveness in inhibiting lipid peroxidation, quenching peroxynitrite, and protecting cell constituents (membranes, DNA) from various oxidative stressors. In vivo studies have also demonstrated their activity in protecting against ischemia-reperfusion damages (Dubuissona, Reesa, & Marchand‐Brynaert, 2004).

Anticancer Potential

Research has explored the potential of brominated coelenteramines, metabolic products of the chemi-/bioluminescent system of marine coelenterazine, in anticancer therapy. Studies on prostate and breast cancer have indicated that these molecules exhibit high structural specificity and potential for use in combination therapy. The anticancer activity displayed by brominated coelenteramines and coelenterazines appears to be due to independent mechanisms of action. Interestingly, certain coelenteramines have shown a safety profile toward noncancer cells and induced cell death via apoptosis in lung and gastric cancer models (Magalhães et al., 2022).

Role in Bioluminescence

This compound is formed as an oxidation product of coelenterazine, a luciferin found in many marine bioluminescent organisms. Coelenterazine and its analogs, upon oxidation to this compound, exhibit chain-breaking properties, delaying lipid peroxidation in micellar solutions and reducing the propagation rate of oxidative processes. This indicates a significant role in the antioxidative mechanism of coelenterazine and its analogs in bioluminescent reactions (de Wergifosse et al., 2004).

Chemiluminescence in Diagnostics

This compound, as a part of the coelenterazine system, has applications in chemiluminescence and is utilized in diagnostic tools. Its use in immunoassays, receptor assays, DNA probes, and biosensors highlights its potential in clinical chemistry and molecular biology for sensitive detection of specific ions and molecules (Dodeigne, Thunus, & Lejeune, 2000).

Bioluminescence Imaging

This compound-containing proteins are used in imaging applications, particularly in monitoring calcium dynamics in living plants. The luminescence emitted upon binding free calcium can be tailored with different coelenterazine analogues to enhance sensitivity and provide different properties to the resultant aequorin, a calcium-activated photoprotein (Knight, Read, Campbell, & Trewavas, 1993).

Mechanism of Action

Target of Action

Coelenteramine, a derivative of Coelenterazine, is a substrate for the enzyme Renilla luciferase (RLuc) . It has been found to have anticancer activity, particularly against breast and prostate cancer .

Mode of Action

This compound interacts with its target, Renilla luciferase, to emit blue light at 395 nm . The anticancer activity of brominated coelenteramines and coelenterazines is thought to arise from independent mechanisms of action .

Biochemical Pathways

This compound is a metabolic product of the bioluminescent reactions in organisms that utilize coelenterazine . It was first isolated from Aequorea victoria along with coelenteramide after coelenterates were stimulated to emit light .

Result of Action

This compound has been found to have anticancer activity. Brominated this compound was found to be the most potent compound against gastric and lung cancer cells . It was found to induce cell death via apoptosis, with evidence for crosstalk between intrinsic and extrinsic pathways .

Action Environment

In bioluminescence, this compound produces blue light in the presence of Ca2+ . The excited state molecule in the bioluminescent reaction is a phenolate anion, unlike the amide anion produced in chemiluminescence . The conditions for eliciting each reaction are different. In contrast, chemiluminescent reactions for this compound are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases (e.g., NaOH, t-BuOH, t-BuOK) or acetate buffer .

Safety and Hazards

Future Directions

Recent studies have shown that the bromination of compounds associated with the marine Coelenterazine system can provide them with new properties, such as anticancer activity and enhanced emission . The anticancer potential of brominated analogs of coelenteramine, a metabolic product and synthesis precursor of the chemi-/bioluminescent systems of marine coelenterazine, has been investigated .

properties

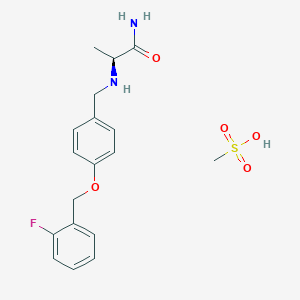

IUPAC Name |

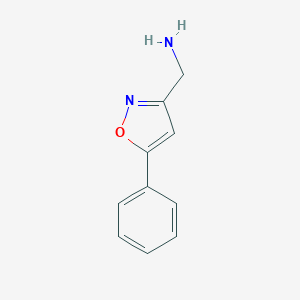

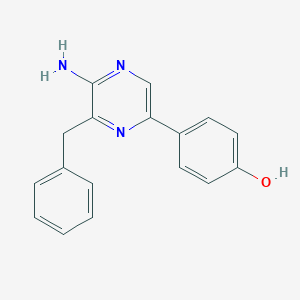

4-(5-amino-6-benzylpyrazin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNPYAKFDUFNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958363 | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37156-84-6 | |

| Record name | 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37156-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037156846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COELENTERAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE63ZJ743V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

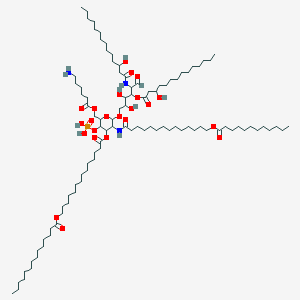

Feasible Synthetic Routes

Q & A

Q1: What are the antioxidant properties of coelenteramine and its analogs?

A1: this compound (2-amino-3-benzyl-5-(4'-hydroxyphenyl)-1,4-pyrazine), a metabolite of coelenterazine, exhibits potent antioxidant activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). [, ] Studies have shown its ability to inhibit lipid peroxidation, scavenge peroxynitrite, and protect low-density lipoproteins (LDL) from radical-induced damage. [, ] this compound and its methoxylated analog (mCLM) demonstrated significant protection against nitrofurantoin-induced oxidative stress in rat hepatocytes, comparable to or even exceeding the efficacy of established antioxidants like Trolox C and α-tocopherol. [] This protective effect is attributed to both its ROS detoxification capabilities and potential inhibition of cytochrome P450 isoforms involved in nitrofurantoin bioreduction. []

Q2: How does the structure of this compound influence its antioxidant activity?

A2: The presence of both the 5-p-hydroxyphenyl and 2-amino groups in a para position on the pyrazine ring is crucial for the antioxidant activity of this compound. [] Lipophilicity of substituents also plays a role in its effectiveness. [] Interestingly, while the phenol group in coelenterazine analogs enhanced protection against tert-butyl hydroperoxide, its absence did not significantly impact protection against nitrofurantoin-induced toxicity, suggesting different mechanisms of action depending on the oxidative stressor. []

Q3: Beyond antioxidant effects, does this compound exhibit other biological activities?

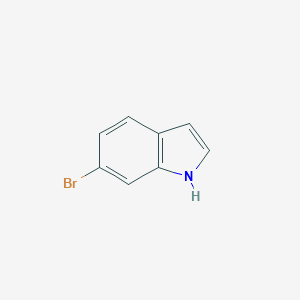

A3: Recent research has unveiled the potential of this compound, specifically its brominated derivative (Br-Clm), as an anticancer agent. [] Br-Clm displayed significant cytotoxicity against lung and gastric cancer cell lines while exhibiting a better safety profile toward noncancer cells. [] Further investigation revealed that Br-Clm induces apoptosis in cancer cells, potentially involving both intrinsic and extrinsic apoptotic pathways. []

Q4: What is known about the structure-activity relationship of brominated this compound analogs in relation to their anticancer activity?

A4: Studies focusing on Br-Clm have provided valuable insights into the structural features responsible for its anticancer activity. [] This research emphasized the importance of specific structural motifs for optimal activity and highlighted areas for future optimization. []

Q5: What is the role of this compound in the bioluminescence of marine organisms?

A5: this compound is a crucial component in the bioluminescent systems of many marine organisms. [, , ] It is formed as a product during the light-emitting reaction of coelenterazine, the luciferin molecule, with the corresponding luciferase enzyme. [, , ] For example, in the bioluminescent system of the ostracod Conchoecia pseudodiscophora, coelenterazine was identified as the luciferin, with this compound being one of its metabolites. [] The presence of a coelenterazine-type luciferase was also confirmed in this organism. []

Q6: What analytical techniques are commonly used to study this compound?

A7: Various analytical techniques are employed to characterize and quantify this compound and its analogs. Liquid chromatography coupled with electrospray ionization-time-of-flight mass spectrometry (LC/ESI-TOF-MS) is a powerful tool for identifying and quantifying this compound and its degradation products. [] This technique played a vital role in elucidating the formation of this compound from 2-peroxycoelenterazine in the calcium-binding photoprotein aequorin and identifying its counterparts, 4-hydroxyphenylpyruvic acid and 4-hydroxyphenylacetic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)